molecular formula C11H10BrN3OS2 B11059736 7-(5-Bromothiophen-2-yl)-2-(methylamino)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one

7-(5-Bromothiophen-2-yl)-2-(methylamino)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one

Cat. No.: B11059736
M. Wt: 344.3 g/mol
InChI Key: WLGNKWWPPZVWJF-UHFFFAOYSA-N
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Description

7-(5-Bromothiophen-2-yl)-2-(methylamino)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one is a complex organic compound that belongs to the class of thiazolopyridines This compound is characterized by its unique structure, which includes a bromothiophene moiety and a thiazolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(5-Bromothiophen-2-yl)-2-(methylamino)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one typically involves multiple steps:

    Formation of the Thiazolopyridine Core: The initial step involves the construction of the thiazolopyridine core through a cyclization reaction. This can be achieved by reacting 2-aminopyridine with a suitable thioamide under acidic conditions.

    Bromination: The bromothiophene moiety is introduced via a bromination reaction. This step involves the reaction of thiophene with bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Coupling Reaction: The final step involves coupling the bromothiophene moiety with the thiazolopyridine core. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction reactions can occur at the bromine atom, leading to the formation of the corresponding thiophene derivative. Reducing agents such as lithium aluminum hydride (LAH) can be used.

    Substitution: The bromine atom in the thiophene moiety can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride (LAH)

    Substitution: Amines, thiols, palladium catalysts

Major Products Formed

    Oxidation: Oxidized thiophene derivatives

    Reduction: Thiophene derivatives without bromine

    Substitution: Substituted thiophene derivatives

Scientific Research Applications

Chemistry

In chemistry, 7-(5-Bromothiophen-2-yl)-2-(methylamino)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that it may exhibit antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new drugs.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 7-(5-Bromothiophen-2-yl)-2-(methylamino)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or induction of cell death.

Molecular Targets and Pathways

    Enzymes: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

    Receptors: It can bind to receptors on the cell surface, triggering signaling pathways that result in physiological responses.

    Proteins: The compound may interact with intracellular proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • 7-(5-Chlorothiophen-2-yl)-2-(methylamino)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one
  • 7-(5-Fluorothiophen-2-yl)-2-(methylamino)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one
  • 7-(5-Methylthiophen-2-yl)-2-(methylamino)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one

Uniqueness

The uniqueness of 7-(5-Bromothiophen-2-yl)-2-(methylamino)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one lies in its bromine atom, which imparts distinct electronic and steric properties. This makes it a valuable compound for exploring new chemical reactions and developing novel materials with unique properties.

Properties

Molecular Formula

C11H10BrN3OS2

Molecular Weight

344.3 g/mol

IUPAC Name

7-(5-bromothiophen-2-yl)-2-(methylamino)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C11H10BrN3OS2/c1-13-11-15-10-9(18-11)5(4-8(16)14-10)6-2-3-7(12)17-6/h2-3,5H,4H2,1H3,(H,13,15)(H,14,16)

InChI Key

WLGNKWWPPZVWJF-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC2=C(S1)C(CC(=O)N2)C3=CC=C(S3)Br

Origin of Product

United States

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